molecular formula C24H25FN2OS B2739266 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223762-37-5

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2739266
CAS No.: 1223762-37-5
M. Wt: 408.54
InChI Key: REFLEZBDQZUVQU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazaspiro[4.4]non-3-ene-2-thione class, characterized by a spirocyclic core with a thione group at position 2 and aromatic substituents at positions 3 and 1. The 3-fluorobenzoyl group at position 1 contributes electron-withdrawing effects, which may influence reactivity and binding interactions.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2OS/c1-23(2,3)18-11-9-16(10-12-18)20-22(29)27(24(26-20)13-4-5-14-24)21(28)17-7-6-8-19(25)15-17/h6-12,15H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFLEZBDQZUVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is typically introduced via an acylation reaction. This can be achieved using reagents like 3-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction. This involves the use of tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzoyl group is particularly significant due to its ability to enhance binding affinity and selectivity in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific proteins or pathways involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Substituent Variations in the 1,4-Diazaspiro[4.4]non-3-ene-2-thione Family

The following table summarizes key structural analogs and their substituents:

Compound Name R3 (Phenyl Substituent) R1 (Benzoyl Substituent) Key Properties/Applications Reference
3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Tert-butyl 3-Fluoro Hypothesized enhanced lipophilicity N/A (Target)
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Bromo 4-Fluoro Crystallographic studies
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Chloro None (unsubstituted) Synthetic intermediate
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Butoxy None (unsubstituted) Lab reagent (95% purity)
3-Butyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2,4-diazaspiro[4.4]non-3-en-1-one 4-[2-(Tetrazolyl)phenyl] None (modified core) Pharmaceutical intermediate (e.g., Irbesartan analog)

Key Differences and Implications

Substituent Electronic Effects :

  • The 3-fluorobenzoyl group in the target compound contrasts with the 4-fluorobenzoyl group in its bromophenyl analog . Fluorine at the meta position may reduce electron density at the carbonyl group compared to para substitution, altering reactivity in nucleophilic acyl substitution reactions.
  • The tert-butyl group (strongly electron-donating) vs. bromo or chloro (electron-withdrawing) substituents at the phenyl ring could modulate ring puckering dynamics and intermolecular interactions, as described in Cremer and Pople’s ring puckering analysis .

This contrasts with smaller substituents like chloro or butoxy, which offer less steric hindrance . Increased lipophilicity from tert-butyl or butoxy groups could enhance membrane permeability, making such analogs more suitable for bioactive applications compared to halogenated derivatives .

Pharmaceutical Relevance :

  • The diazaspiro core is a privileged structure in drug design. For example, the Irbesartan intermediate () uses a similar spirocyclic scaffold with a tetrazole group for angiotensin II receptor antagonism . The target compound’s fluorine and tert-butyl groups may position it as a candidate for optimizing pharmacokinetic profiles.

Biological Activity

The compound 3-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The presence of a fluorobenzoyl group and a tert-butylphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines, suggesting that the introduction of fluorine in aromatic systems can enhance biological efficacy .

  • Case Study : A study demonstrated that compounds with similar diazaspiro structures inhibited cell growth in sensitive cancer cells without exhibiting a biphasic dose-response relationship, which is often a limitation in drug development .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. The synthesized derivatives of related compounds have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The mechanism involves binding to the active site of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft .

  • Research Findings : Compounds structurally related to 3-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione have shown competitive inhibition against cholinesterases, with selectivity profiles that suggest therapeutic potential in neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes such as cholinesterases, the compound increases neurotransmitter levels, which can enhance cognitive function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, contributing to their anticancer effects by inducing oxidative stress in tumor cells .

Data Tables

Biological ActivityRelated CompoundsIC50 Values (µM)Mechanism of Action
AnticancerFluorinated benzothiazoles10 - 50Induction of apoptosis
Cholinesterase inhibition4-Fluorobenzoic acid derivatives5 - 15Competitive inhibition

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